4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide
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Overview
Description
4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BMB-4 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Scientific Research Applications
Antimicrobial Activity
4-(Benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide: has been studied for its potential antimicrobial properties. Compounds with a benzothiazole moiety are known to exhibit significant antibacterial and antifungal activities . This makes them valuable in the development of new antimicrobial agents that could be used to treat various bacterial and fungal infections, especially in the face of rising antibiotic resistance.
Anti-biofilm Formation
The ability of this compound to prevent biofilm formation is of great interest. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The benzothiazole derivatives have shown promise in inhibiting the formation of biofilms, particularly those formed by Staphylococcus aureus , which is a common cause of medical device-related infections.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit hiv-1 reverse transcriptase (rt) .
Mode of Action
It’s suggested that the most active derivatives of similar compounds bind stably to the allosteric center of rt . This binding results in an uncompetitive inhibition mode
Biochemical Pathways
It’s known that hiv-1 rt inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (hiv-1) infection .
Result of Action
The inhibition of hiv-1 rt would prevent the replication of the virus, thereby slowing the progression of the infection .
Action Environment
It’s known that solvent polarity can gradually inhibit the excited state intramolecular proton transfer (esipt) reaction of similar compounds .
properties
IUPAC Name |
4-benzylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-15-9-5-10-16-18(15)21-19(26-16)20-17(22)11-6-12-27(23,24)13-14-7-3-2-4-8-14/h2-5,7-10H,6,11-13H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQPOZNKYPWGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide |
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